ethyl 1-(hydroxymethyl)-5,7-dimethyl-4-oxo-4aH-phthalazine-6-carboxylate
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Overview
Description
Ethyl 1-(hydroxymethyl)-5,7-dimethyl-4-oxo-4aH-phthalazine-6-carboxylate is a complex organic compound with a phthalazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(hydroxymethyl)-5,7-dimethyl-4-oxo-4aH-phthalazine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(hydroxymethyl)-5,7-dimethyl-4-oxo-4aH-phthalazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Ethyl 1-(hydroxymethyl)-5,7-dimethyl-4-oxo-4aH-phthalazine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 1-(hydroxymethyl)-5,7-dimethyl-4-oxo-4aH-phthalazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities, including anti-inflammatory and antimicrobial properties.
Imidazole Derivatives: Known for their versatility in pharmaceuticals and agrochemicals, imidazole derivatives are structurally related and have diverse applications.
Uniqueness
Ethyl 1-(hydroxymethyl)-5,7-dimethyl-4-oxo-4aH-phthalazine-6-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H16N2O4 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl 1-(hydroxymethyl)-5,7-dimethyl-4-oxo-4aH-phthalazine-6-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(19)11-7(2)5-9-10(6-17)15-16-13(18)12(9)8(11)3/h5,12,17H,4,6H2,1-3H3 |
InChI Key |
IICOCWXPHAMPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2C(=C(N=NC2=O)CO)C=C1C)C |
Origin of Product |
United States |
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